molecular formula C54H110O28 B1254363 Heptacosaethylene glycol

Heptacosaethylene glycol

Cat. No.: B1254363
M. Wt: 1207.4 g/mol
InChI Key: ROBWXMBKZRGUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptacosaethylene glycol, a polyethylene glycol (PEG) derivative with 27 repeating ethylene oxide units (n=27), is a high-molecular-weight polymer characterized by the formula HO-(CH₂CH₂O)₂₇-H (estimated molecular weight: ~1,206 g/mol). For example, derivatives like O-[N-(3-Maleimidopropionyl)aminoethyl]-O′-[3-(N-succinimidyloxy)-3-oxopropyl]this compound (C₇₀H₁₂₇N₃O₃₅) are used as heterobifunctional linkers to connect antibodies with cytotoxic payloads, leveraging its long chain for optimal spacing and solubility .

Properties

Molecular Formula

C54H110O28

Molecular Weight

1207.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C54H110O28/c55-1-3-57-5-7-59-9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-49-51-81-53-54-82-52-50-80-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-60-8-6-58-4-2-56/h55-56H,1-54H2

InChI Key

ROBWXMBKZRGUGK-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Heptacosaethylene glycol undergoes oxidation under acidic or enzymatic conditions, primarily at terminal hydroxyl groups. Key pathways include:

  • Periodic Acid Cleavage : The Malaprade reaction cleaves α-glycol units (vicinal diols) in the polymer backbone, forming aldehydes (e.g., formaldehyde) and ketones. For ethylene glycol, this reaction proceeds via a cyclic intermediate (IC1_B and IC2_C), with activation energies of ~18.3 kcal/mol . For this compound, cleavage would occur at multiple sites, yielding shorter-chain fragments.

  • Enzymatic Oxidation : Alcohol dehydrogenase (ADH) catalyzes the oxidation of terminal –OH groups to aldehydes, though this is less efficient for high-MW PEGs due to steric hindrance .

Table 1: Comparative Oxidation Products of Ethylene Glycol vs. This compound

Reaction TypeEthylene Glycol ProductsThis compound Products
Periodic Acid CleavageFormaldehyde, glyoxylic acid Multiple aldehydes (C<sub>n</sub>H<sub>2n</sub>O)
ADH-Mediated OxidationGlycolic acid, oxalic acid Terminal aldehyde derivatives

Polymerization and Crosslinking

This compound participates in polymerization via:

  • Dehydrogenative Coupling : Ruthenium catalysts promote dehydrogenation of terminal hydroxyl groups, forming polyesterethers. For ethylene glycol, this yields glycoaldehyde intermediates and hemiacetals . For this compound, similar pathways lead to branched or crosslinked polymers.

  • Esterification : Reaction with dicarboxylic acids (e.g., adipic acid) produces polyesters. Ethylene glycol forms esters with 85% yield under Rh-catalyzed hydroformylation ; longer chains like this compound would exhibit slower kinetics due to reduced mobility.

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via:

  • Hydrogen Abstraction : Radical-mediated cleavage of C–O bonds, producing ethylene oxide and water . For ethylene glycol, activation energies for decomposition range from 70–106 kcal/mol .

  • Acid-Catalyzed Degradation : Exposure to strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) accelerates hydrolysis, yielding oligomers and ethylene glycol monomers .

Table 2: Thermal Stability Parameters

ParameterEthylene Glycol This compound (Predicted)
Decomposition Onset (°C)197~185–195
Activation Energy (kcal/mol)70.3 (H<sub>2</sub>O elimination)65–75 (chain-scission dominant)

Complexation and Solubility

This compound forms host-guest complexes with cations (e.g., K<sup>+</sup>, Na<sup>+</sup>) due to its polyether backbone. Solubility in polar solvents (water, ethanol) decreases with increasing chain length .

Toxicokinetics and Environmental Fate

While not directly studied for this compound, its metabolic pathway likely mirrors ethylene glycol:

  • Hydrolysis : Slow enzymatic breakdown to shorter PEGs and eventual mineralization to CO<sub>2</sub> and H<sub>2</sub>O .

  • Elimination Half-Life : For ethylene glycol, t<sub>1/2</sub> = 14.2 hours in humans ; this compound’s larger size would prolong excretion.

Key Research Gaps

  • Direct experimental data on this compound’s reactivity are sparse. Most studies focus on ethylene glycol or PEGs with ≤20 repeating units .

  • Computational modeling (e.g., DFT) is needed to predict site-specific reaction barriers for this high-MW polymer .

Comparison with Similar Compounds

Structural and Physical Properties

Key differences among PEGs arise from chain length (n-value), which influences molecular weight, solubility, and thermal properties.

Property Hexaethylene Glycol (PEG6, n=6) Heptaethylene Glycol (PEG7, n=7) Heptacosaethylene Glycol (PEG27, n=27)
Molecular Formula C₁₂H₂₆O₇ C₁₄H₃₀O₈ C₅₄H₁₁₀O₂₈ (estimated)
Molecular Weight 282.33 g/mol 326.38 g/mol ~1,206 g/mol (calculated)
Boiling Point Not reported 244°C Not available
Solubility Highly water-soluble Slightly soluble in water Likely reduced solubility (hydrophobic)
Melting Point Not reported 280.85 K (7.7°C) Not available

Trends :

  • Longer PEG chains exhibit lower water solubility due to increased hydrophobicity.
  • Higher molecular weight correlates with elevated viscosity and reduced volatility .

Functional and Chemical Reactivity

All PEGs feature terminal hydroxyl groups amenable to functionalization. However, chain length dictates their utility:

  • PEG6 and PEG7 : Used as solvents, surfactants, or short spacers in drug formulations. PEG7 derivatives include diamines and sulfonates for grafting polymers .
  • PEG27 : Specialized in bioconjugation (e.g., maleimide-NHS esters for site-specific protein coupling). Its extended chain minimizes steric hindrance in ADCs, enhancing drug efficacy .

Q & A

Basic Research Questions

Q. How can researchers synthesize heptacosaethylene glycol derivatives with high purity for bioconjugation studies?

  • Methodological Answer : Synthesis typically involves functionalizing the terminal hydroxyl groups with reactive moieties, such as NHS esters or maleimide groups, to enable conjugation with biomolecules. For example, O-[N-(3-Maleimidopropionyl)aminoethyl]-O′-[3-(N-succinimidyloxy)-3-oxopropyl]this compound (MAL-PEG-NHS) is synthesized via stepwise coupling reactions. Critical steps include controlling reaction stoichiometry, optimizing pH (e.g., ~7.4 for amine-reactive NHS esters), and using size-exclusion chromatography (SEC) or dialysis for purification. Impurity profiles should be validated via MALDI-TOF mass spectrometry or HPLC .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound's structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying ethylene glycol repeat units and end-group modifications. For instance, the maleimide proton resonance at ~6.7 ppm confirms functionalization. Mass spectrometry (e.g., MALDI-TOF) quantifies molecular weight distribution, while reversed-phase HPLC assesses purity. Dynamic Light Scattering (DLS) may supplement these methods to evaluate hydrodynamic radius in solution .

Q. How should researchers design experiments to study the surface tension and viscosity of this compound solutions?

  • Methodological Answer : Experimental design should include systematic variation of polymer concentration (e.g., 0–40% w/v) in aqueous buffers, with temperature control (±0.1°C). Surface tension can be measured using a tensiometer (e.g., Wilhelmy plate method), while viscosity is assessed via capillary viscometers or rheometers. Calibration against standards (e.g., water or glycerol) and statistical analysis of repeatability (e.g., %RSD) are critical to mitigate measurement errors .

Advanced Research Questions

Q. How can researchers resolve contradictory data in PEGylation efficiency studies involving this compound?

  • Methodological Answer : Contradictions often arise from batch-to-bbatch variability in polymer length or inconsistent reaction conditions. To address this, standardize polymer polydispersity index (PDI ≤1.05) via SEC purification. Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor conjugation rates under controlled pH and temperature. Cross-validate results with orthogonal techniques, such as fluorescence correlation spectroscopy (FCS) for binding efficiency .

Q. What are the key challenges in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer : Challenges include low recovery rates due to matrix interference (e.g., proteins) and detection limits. Sample preparation involves protein precipitation with trichloroacetic acid or acetone, followed by derivatization (e.g., methyl ester formation) for GC/FID or LC-MS/MS analysis. Internal standards (e.g., deuterated ethylene glycol) improve quantification accuracy. Detection limits <1 ppm are achievable with optimized protocols .

Q. How can reproducibility be ensured in this compound-based bioconjugation experiments across laboratories?

  • Methodological Answer : Reproducibility requires strict adherence to standardized operating procedures (SOPs), including polymer characterization (PDI, end-group functionality), reaction buffer composition (e.g., 10 mM PBS, pH 7.4), and quality control via SDS-PAGE or SEC-HPLC. Interlaboratory validation studies and open-access data sharing enhance protocol robustness .

Q. What in silico models are available to predict the solvation behavior of this compound in aqueous environments?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model polymer-water interactions, including hydration shell dynamics and aggregation tendencies. Parameters such as radius of gyration (Rg) and Flory-Huggins interaction parameters should be validated against experimental data (e.g., DLS, SAXS). Machine learning models trained on PEGylation datasets may further refine predictions .

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